CID 101179587

Description

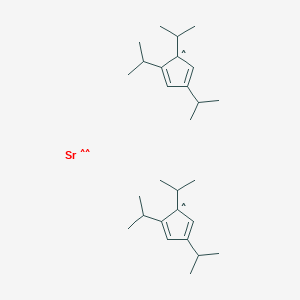

CID 101179587 is a chemical compound indexed in the PubChem database under the identifier 101179587. This compound’s proximity in PubChem ID numbering to oscillatoxin derivatives implies structural or functional similarities, though direct experimental data (e.g., spectroscopic or chromatographic profiles) are absent in the provided evidence.

Properties

InChI |

InChI=1S/2C14H23.Sr/c2*1-9(2)12-7-13(10(3)4)14(8-12)11(5)6;/h2*7-11H,1-6H3; | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYMVDZSNSTNLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C[C](C(=C1)C(C)C)C(C)C.CC(C)C1=C[C](C(=C1)C(C)C)C(C)C.[Sr] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46Sr | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 101179587 typically involves the reaction of strontium metal with 2,4,5-triisopropylcyclopentadiene in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or sublimation techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity strontium metal and 2,4,5-triisopropylcyclopentadiene, with stringent control over reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

CID 101179587 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form strontium oxide and other oxidation products.

Reduction: It can be reduced under specific conditions to yield strontium metal and cyclopentadienyl derivatives.

Substitution: The compound can participate in substitution reactions where the cyclopentadienyl ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include strontium oxide, strontium metal, and various substituted cyclopentadienyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

CID 101179587 has several scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and imaging agents.

Industry: It is used in the production of strontium-containing materials and as a component in advanced materials for electronics and other high-tech applications.

Mechanism of Action

The mechanism of action of CID 101179587 involves its interaction with molecular targets through its cyclopentadienyl ligands. These interactions can lead to the formation of complexes with various substrates, influencing their reactivity and stability. The pathways involved in these interactions are still under investigation, with ongoing research aimed at elucidating the detailed mechanisms.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

Comparative analysis relies on structural analogs and related compounds with documented properties. Below is a synthesis of available

Table 1: Key Properties of CID 101179587 and Related Compounds

Key Observations:

- Structural Complexity : Oscillatoxin derivatives (CIDs 101283546, 185389) are large polyketides, whereas CID 53216313 is a smaller boronic acid derivative. This compound’s classification remains uncertain but may align with oscillatoxin-like complexity given its PubChem ID proximity .

- Analytical Techniques : this compound’s characterization in involves gas chromatography-mass spectrometry (GC-MS) and vacuum distillation, methods commonly used for volatile or semi-volatile compounds . This contrasts with oscillatoxins, which typically require liquid chromatography (LC-MS) and nuclear magnetic resonance (NMR) due to their size and polarity .

- Bioactivity : Oscillatoxins exhibit cytotoxicity and antifungal properties, while CID 53216313 lacks reported bioactivity, highlighting functional divergence even among structurally dissimilar compounds .

Chromatographic and Spectroscopic Comparisons

This compound in CIEO Fractions

illustrates the use of GC-MS to analyze this compound in Citrus essential oil (CIEO) fractions (Figure 1C). The compound’s retention time and mass spectrum (Figure 1D) suggest moderate polarity and a molecular ion consistent with terpenoid derivatives. However, oscillatoxin analogs are unlikely to appear in Citrus oils, implying this compound may belong to a distinct chemical class .

Source-In-CID Fragmentation Patterns

highlights collision-induced dissociation (CID) in mass spectrometry for structural elucidation of ginsenosides. While this compound’s fragmentation pattern is undocumented, analogous techniques could differentiate it from oscillatoxins. For example, oscillatoxin D’s methyl branches and lactone rings would produce unique fragment ions compared to simpler terpenoids .

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Physicochemical Parameters

- Lipophilicity: this compound’s hypothetical Log P aligns with terpenoids, contrasting with oscillatoxins (higher molecular weight, lower Log P) and boronic acid derivatives (moderate Log P) .

- Bioavailability: Oscillatoxins’ large size likely limits gastrointestinal (GI) absorption, whereas this compound’s smaller structure (if terpenoid-based) may enhance bioavailability .

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 101179587’s mechanism of action?

- Methodological Approach : Use the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) to define scope. For example:

- Population: Specific biological targets (e.g., enzyme/receptor).

- Intervention: this compound’s concentration, administration route.

- Comparison: Control compounds or solvent effects.

- Outcome: Quantitative metrics (e.g., IC₅₀, binding affinity).

Q. What literature review strategies ensure comprehensive coverage of this compound’s existing research?

- Systematic Search Protocol :

Use databases like PubMed, SciFinder, and Reaxys with keywords: "this compound," "synthesis," "pharmacology," "mechanism."

Prioritize primary sources (peer-reviewed journals) over secondary summaries.

Track citations via tools like Google Scholar’s "Cited by" feature to identify recent advancements .

Q. How to design reproducible experiments for synthesizing this compound?

- Key Steps :

- Document synthetic procedures in detail (e.g., stoichiometry, catalysts, reaction time/temperature).

- Include purity validation methods (HPLC, NMR) and reference standard preparation .

- Use supplementary materials for extensive characterization data (e.g., crystallography, spectral analysis) to enable replication .

- Example Table:

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Temperature (°C) | 80 | 100 |

| Catalyst Loading | 5 mol% | 10 mol% |

| Yield (%) | 72 | 85 |

Advanced Research Questions

Q. How to resolve contradictory data in this compound’s pharmacological studies (e.g., varying IC₅₀ values)?

- Analytical Framework :

Variable Audit : Compare assay conditions (cell lines, incubation time, buffer pH).

Statistical Reassessment : Apply multivariate analysis to isolate confounding factors.

Dialectical Analysis : Identify the "principal contradiction" (e.g., assay sensitivity vs. compound stability) driving discrepancies .

Q. What strategies optimize experimental conditions for this compound’s stability in biological assays?

- Methodology :

- Design of Experiments (DOE) : Test variables (pH, temperature, light exposure) using factorial designs.

- Accelerated Stability Testing : Monitor degradation kinetics via LC-MS under stress conditions .

- Example Workflow:

Step 1: Screen buffer systems (phosphate vs. Tris-HCl).

Step 2: Quantify degradation products at 37°C over 72 hours.

Step 3: Apply Arrhenius equation to predict shelf-life.

Q. How to integrate multi-omics data (proteomics, metabolomics) in this compound’s mechanistic studies?

- Cross-Disciplinary Workflow :

Data Alignment : Map omics datasets to pathways (KEGG, Reactome) using tools like STRING or MetaboAnalyst.

Network Pharmacology : Identify hub targets (e.g., kinases, transcription factors) influenced by CID 101179583.

Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target relevance .

- Example Table :

| Omics Layer | Key Finding | Validation Method |

|---|---|---|

| Proteomics | Upregulation of AMPK pathway | Western blot |

| Metabolomics | Alteration in TCA cycle | Isotopic tracing |

Guidelines for Data Presentation and Ethics

- Reproducibility : Adhere to journal standards (e.g., Beilstein Journal of Organic Chemistry) for experimental detail and supplementary data .

- Contradiction Reporting : Transparently discuss limitations and propose follow-up experiments .

- Ethical Compliance : Disclose funding sources, conflicts of interest, and human/animal ethics approvals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.